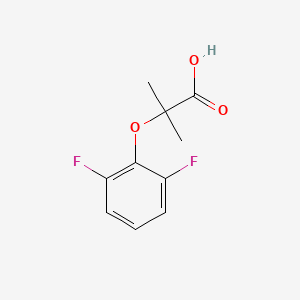

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid, commonly known as DFPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFPMA is a derivative of fenofibrate, a drug used to treat hyperlipidemia, and has been found to exhibit anti-inflammatory and anti-cancer properties. In

Aplicaciones Científicas De Investigación

Fluorescence Probes Development

Researchers have explored the creation of novel fluorescence probes for detecting reactive oxygen species (ROS), which are crucial in biological and chemical studies. For instance, the development of probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its analogs has significantly advanced the ability to selectively detect and study the roles of highly reactive oxygen species (hROS) such as hydroxyl radical (·OH) and reactive intermediates of peroxidase in living cells. These probes, by selectively fluorescing in the presence of hROS, provide a tool for the detailed investigation of oxidative stress and its impact on biological systems, highlighting the critical application of such chemical compounds in scientific research (Setsukinai et al., 2003).

Advanced Oxidation Processes

The study of advanced oxidation processes (AOPs) for environmental remediation has also benefited from the use of fluorinated compounds. For example, the degradation kinetics and pathways of fluorotelomer sulfonate in AOPs, such as UV irradiation and UV with hydrogen peroxide (H2O2), have been thoroughly investigated. These studies provide insights into the environmental fate of fluorinated compounds and their potential for degradation, offering strategies for the removal of persistent pollutants from water and soil. Such research underscores the environmental applications of fluorinated chemical compounds in mitigating pollution (Yang et al., 2014).

Perfluorinated Compounds Toxicology

The toxicology of perfluorinated compounds (PFCs), including their bioaccumulation, persistence in the environment, and potential adverse effects on human health, has been a subject of extensive study. Research in this area contributes to a better understanding of the environmental and health impacts of fluorinated compounds, informing regulatory decisions and public health recommendations. These studies detail the chemical stability of PFCs, their detection in various environments, and the need for ongoing monitoring and assessment of their effects on living organisms (Stahl et al., 2011).

Organic Synthesis and Catalysis

In organic synthesis, fluorinated compounds have been used to develop novel catalysts and reagents for various transformations. The synthesis of acyl fluorides from carboxylic acids using specific fluorination reagents demonstrates the utility of fluorinated compounds in facilitating challenging chemical reactions. These advancements contribute to the field of synthetic chemistry by providing more efficient and selective methods for the formation of functionalized organic molecules, which are valuable in pharmaceuticals, agrochemicals, and materials science (Wang et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

It is known that the compound interacts with the protein, potentially altering its function . The changes resulting from this interaction could influence various cellular processes regulated by MAPK14 .

Biochemical Pathways

Given the role of mapk14, it can be inferred that pathways related to cell growth, differentiation, and stress response could be influenced .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its interaction with MAPK14, it could potentially influence cellular processes such as proliferation, differentiation, and stress response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH levels, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target .

Propiedades

IUPAC Name |

2-(2,6-difluorophenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHVFXSIPANAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=CC=C1F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203955-59-2 |

Source

|

| Record name | 2-(2,6-difluorophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)

![3-amino-N-(3,5-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2940816.png)

![Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2940820.png)

![3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2940826.png)

![N-{[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]carbonyl}-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2940827.png)

![1-(3,4-difluorophenyl)-N-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940830.png)

![2-Cyclopropyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2940831.png)